molecular formula C10H15NO B13889582 2,6-Dimethyl-4-[(methyloxy)methyl]aniline

2,6-Dimethyl-4-[(methyloxy)methyl]aniline

Cat. No.: B13889582
M. Wt: 165.23 g/mol
InChI Key: YCJZLKNEQICBTO-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-2,6-dimethylaniline can be achieved through several methods. One common approach involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 4-(methoxymethyl)-2,6-dimethylaniline typically involves large-scale hydrogenation processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-2,6-dimethylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(methoxymethyl)-2,6-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(methoxymethyl)-2,6-dimethylaniline include:

  • 2-methoxymethyl-1,4-benzenediamine
  • 4-methoxymethylbenzoic acid
  • 4-(methoxyphenyl)diphenylmethyl

Uniqueness

What sets 4-(methoxymethyl)-2,6-dimethylaniline apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(methoxymethyl)-2,6-dimethylaniline

InChI

InChI=1S/C10H15NO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6,11H2,1-3H3

InChI Key

YCJZLKNEQICBTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)COC

Origin of Product

United States

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